molecular formula C25H27N3O2 B11576239 2-(Adamantan-1-YL)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide

2-(Adamantan-1-YL)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide

Cat. No.: B11576239
M. Wt: 401.5 g/mol
InChI Key: WEJBNVCYHSQULQ-UHFFFAOYSA-N
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Description

2-(Adamantan-1-YL)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide is a complex organic compound that features an adamantane moiety, an oxazolo[4,5-B]pyridine ring, and a phenylacetamide group

Preparation Methods

The synthesis of 2-(Adamantan-1-YL)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide typically involves multi-step organic synthesis techniques. One common method includes the palladium-catalyzed direct C–H bond functionalization to construct the tricyclic scaffold, followed by subsequent functionalization at the C-2 position of the oxazole unit with various (hetero)aryl iodides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized under specific conditions.

    Reduction: The oxazolo[4,5-B]pyridine ring can be reduced using suitable reducing agents.

    Substitution: The phenylacetamide group can undergo substitution reactions, particularly at the amide nitrogen or the aromatic ring.

Common reagents used in these reactions include palladium catalysts for C–H activation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Adamantan-1-YL)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-YL)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s stability and bioavailability, while the oxazolo[4,5-B]pyridine ring can interact with biological receptors or enzymes, modulating their activity. The phenylacetamide group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other adamantane derivatives and oxazolo[4,5-B]pyridine-based molecules. Compared to these compounds, 2-(Adamantan-1-YL)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide stands out due to its unique combination of structural features, which may confer distinct biological and chemical properties. Some similar compounds include:

  • 1-Adamantylamine
  • 2-(Adamantan-1-yl)ethanol
  • Oxazolo[4,5-B]pyridine derivatives

This compound’s unique structure allows for diverse applications and interactions, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C25H27N3O2/c1-15-4-5-19(24-28-23-21(30-24)3-2-6-26-23)10-20(15)27-22(29)14-25-11-16-7-17(12-25)9-18(8-16)13-25/h2-6,10,16-18H,7-9,11-14H2,1H3,(H,27,29)

InChI Key

WEJBNVCYHSQULQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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